Welcome to the BenchChem Online Store!
molecular formula C12H18O3 B1650418 (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol CAS No. 117574-74-0

(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol

Cat. No. B1650418
M. Wt: 210.27 g/mol
InChI Key: XQCGKSRFUNJKJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04851413

Procedure details

To a solution of 20 g (96 mmol) of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde in 200 ml of ethanol, 1.8 g (47.6 mmol) of sodium boronhydride was added and stirred for 30 minutes. To the reaction mixture saline was added, and the product was extracted with ethyl acetate. The extract was washed with water and dried, from which the solvent was evaporated off under reduced pressure. The residue was crystallized from isopropyl ether, to give 18.6 g (92.1%) of 2,5-dimethoxy-3,4,6-trimethylbenzylalcohol. m.p. 121°-122° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([O:13][CH3:14])=[C:7]([CH3:15])[C:4]=1[CH:5]=[O:6].[Na]>C(O)C>[CH3:1][O:2][C:3]1[C:10]([CH3:11])=[C:9]([CH3:12])[C:8]([O:13][CH3:14])=[C:7]([CH3:15])[C:4]=1[CH2:5][OH:6] |^1:15|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=C(C=O)C(=C(C(=C1C)C)OC)C
Name
Quantity
1.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture saline was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried, from which the solvent
CUSTOM
Type
CUSTOM
Details
was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(CO)C(=C(C(=C1C)C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 92.1%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.